

4-Bromo-2-fluoro-6-methoxybenzaldehyde material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Bromo-2-fluoro-6-methoxybenzaldehyde
Cat. No.:	B1443001

[Get Quote](#)

An In-Depth Guide to **4-Bromo-2-fluoro-6-methoxybenzaldehyde** for Advanced Research

Section 1: Compound Profile and Physicochemical Properties

4-Bromo-2-fluoro-6-methoxybenzaldehyde is a polysubstituted aromatic aldehyde, a class of compounds that serve as versatile building blocks in organic synthesis. Its utility stems from the orthogonal reactivity of its three key functional groups: the aldehyde, the aryl bromide, and the electronically influential fluoro and methoxy substituents. This unique arrangement allows for sequential and site-selective modifications, making it a valuable intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications.

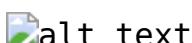
The aldehyde group can undergo a wide range of transformations, including reductive amination, Wittig reactions, and oxidation to a carboxylic acid. The bromine atom is strategically positioned for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The fluorine and methoxy groups modulate the electronic properties of the benzene ring, influencing the reactivity of the other functional groups and providing steric hindrance that can direct reaction pathways.

Table 1: Physicochemical Properties of **4-Bromo-2-fluoro-6-methoxybenzaldehyde**

Property	Value	Source
Molecular Formula	C₈H₆BrFO₂	[1]
Molecular Weight	233.036 g/mol	[1]
Physical Form	Solid	[1]
Purity	Typically ≥98%	[1]

| InChI Key | RJWZBFAJSYHLOU-UHFFFAOYSA-N |[\[1\]](#) |

Section 2: Comprehensive Safety & Handling Protocol


While a specific Safety Data Sheet (SDS) for **4-Bromo-2-fluoro-6-methoxybenzaldehyde** is not publicly available, a robust safety protocol can be established based on the known hazards of structurally similar aromatic aldehydes and halides. The following guidelines are synthesized from SDS documentation for analogous compounds and represent best practices for laboratory handling.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Hazard Identification & GHS Classification

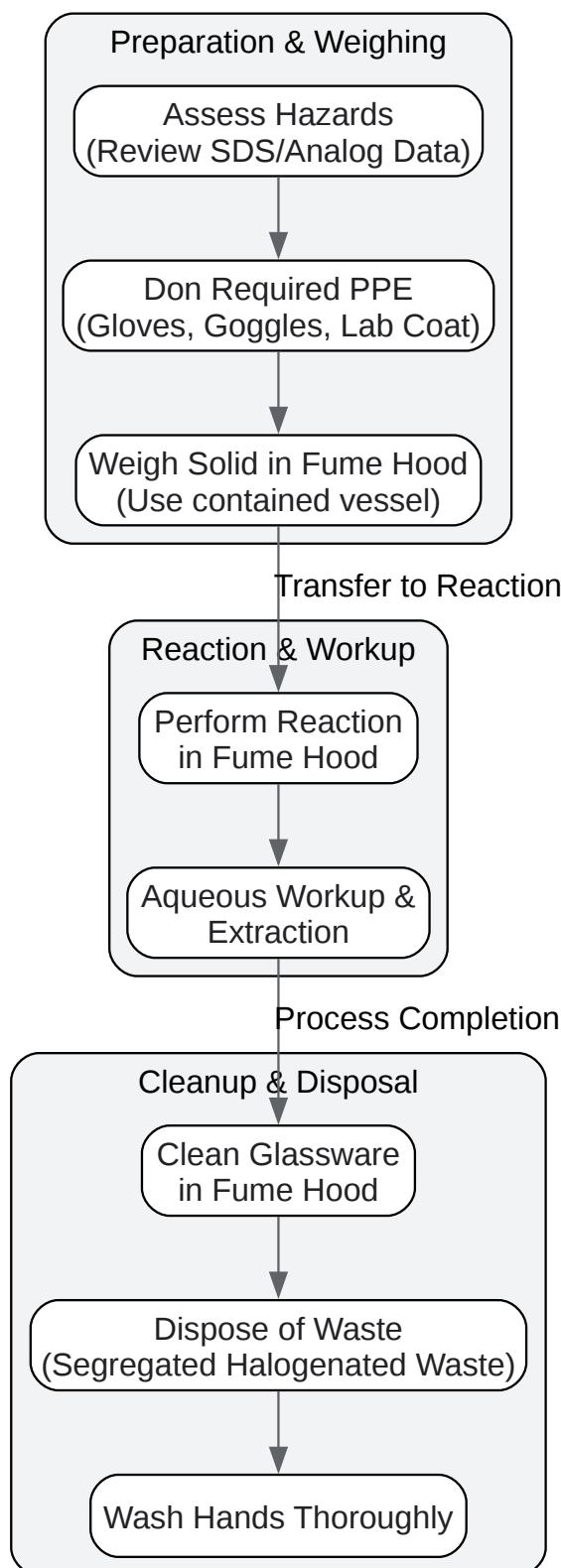
This compound should be treated as hazardous. Based on analogous structures, the anticipated hazards include:

- Acute Oral Toxicity: Harmful if swallowed.[\[4\]](#)
- Skin Irritation: Causes skin irritation.[\[2\]](#)
- Eye Irritation: Causes serious eye irritation.[\[2\]](#)
- Respiratory Irritation: May cause respiratory irritation.[\[2\]](#)
- Skin Sensitization: May cause an allergic skin reaction.

Anticipated GHS Pictograms:

Signal Word:Warning

Hazard Statements (H-phrases):


- H302: Harmful if swallowed.[3]
- H315: Causes skin irritation.[2]
- H319: Causes serious eye irritation.[2]
- H335: May cause respiratory irritation.[2]

Precautionary Statements (P-phrases):

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4]
- P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2]
- P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Laboratory Handling Workflow

All operations involving this compound must be conducted in a certified chemical fume hood. A standard workflow should be followed to minimize exposure risk.

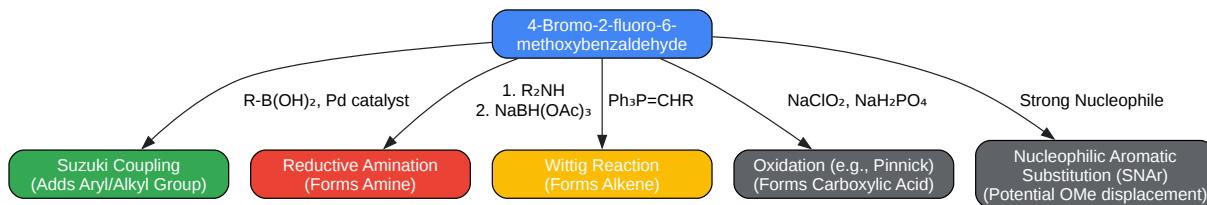
[Click to download full resolution via product page](#)**Caption:** Standard workflow for handling hazardous solid chemical reagents.

First Aid and Emergency Procedures

- Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If respiratory irritation occurs, seek medical attention.[4][5]
- Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[4][5]
- Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Immediately call an ophthalmologist or seek emergency medical attention.[5]
- Ingestion: Do NOT induce vomiting. Clean mouth with water and immediately call a POISON CENTER or doctor.[4]

Section 3: Applications & Synthetic Utility

4-Bromo-2-fluoro-6-methoxybenzaldehyde is not an end-product but a strategic intermediate. Its value lies in the ability to leverage its functional groups in distinct synthetic steps.


Role in Medicinal Chemistry

Substituted benzaldehydes are foundational scaffolds in drug discovery. This particular molecule offers three key points of diversification:

- Aldehyde Handle: Can be converted into amines, alcohols, acids, or used to build heterocyclic rings (e.g., quinolines, imidazoles).
- Bromine Handle: Acts as a linchpin for introducing molecular complexity via cross-coupling reactions. This is essential for structure-activity relationship (SAR) studies, where different aryl or alkyl groups can be appended to a core structure.
- Fluoro-Methoxy Substitution: The ortho-fluoro and ortho-methoxy groups provide significant steric and electronic influence. The fluorine atom can enhance metabolic stability and binding affinity through hydrogen bonding or dipole interactions. The methoxy group can be a precursor to a phenol, offering another point for modification.

Key Reaction Pathways

The compound's structure allows for a diverse range of subsequent reactions, which can be selected based on the desired final product.

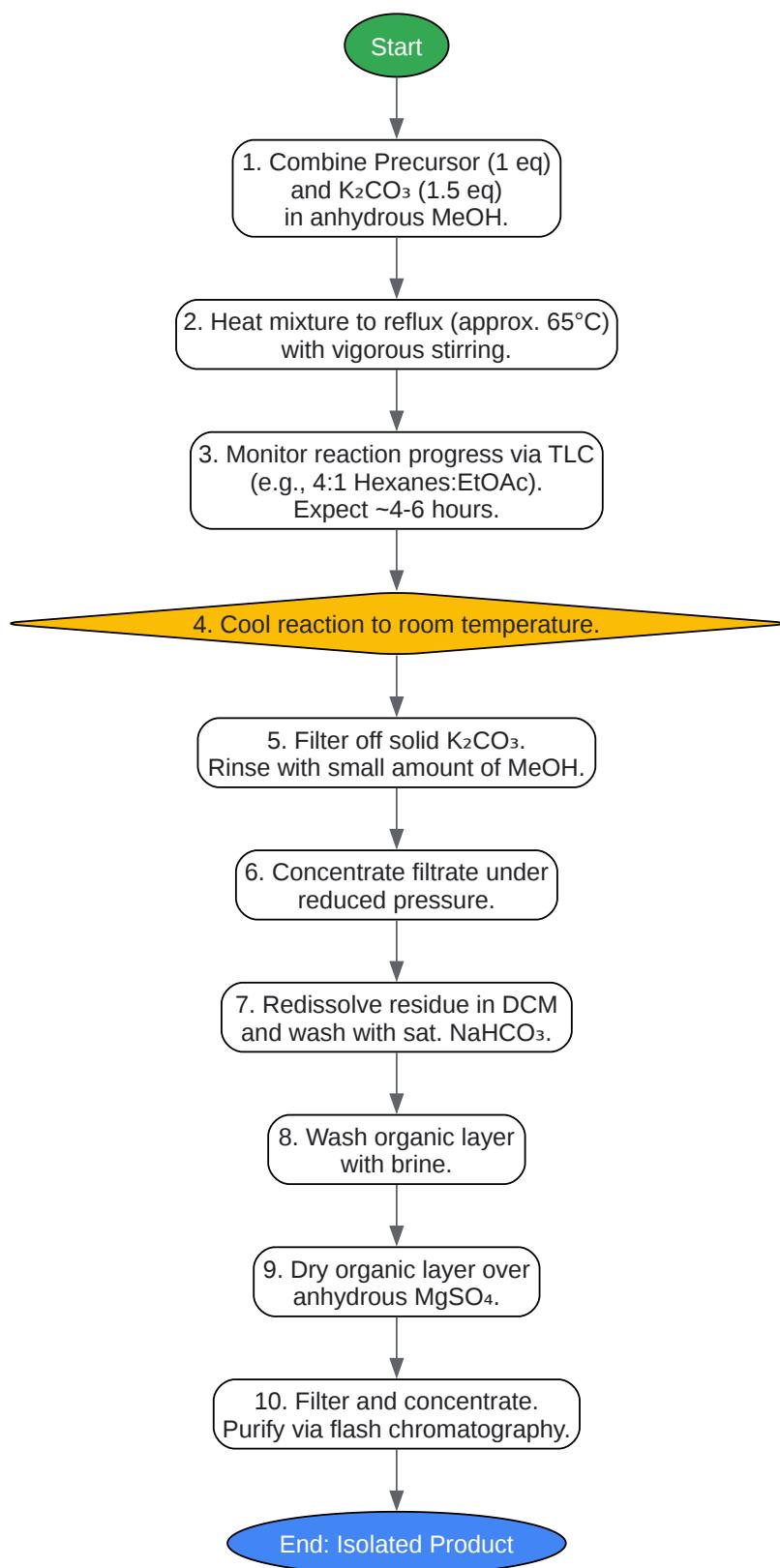
[Click to download full resolution via product page](#)

Caption: Major synthetic pathways available from the title compound.

Section 4: Detailed Experimental Protocol: Synthesis via SNAr

This protocol details the synthesis of the title compound from a plausible precursor, 4-Bromo-2,6-difluorobenzaldehyde, via a nucleophilic aromatic substitution (SNAr) reaction. This type of reaction is well-documented for displacing an activated fluorine atom with a methoxide nucleophile.^{[6][7]}

Objective


To synthesize **4-Bromo-2-fluoro-6-methoxybenzaldehyde** by selective methylation of 4-Bromo-2,6-difluorobenzaldehyde.

Materials and Reagents

- 4-Bromo-2,6-difluorobenzaldehyde (1.0 eq)
- Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

- Methanol (MeOH), anhydrous (solvent, ~0.2 M concentration)
- Dichloromethane (DCM)
- Saturated aqueous Sodium Bicarbonate (NaHCO₃)
- Brine (Saturated aqueous NaCl)
- Anhydrous Magnesium Sulfate (MgSO₄)
- Round-bottom flask with reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Standard laboratory glassware for workup and purification

Step-by-Step Procedure

[Click to download full resolution via product page](#)**Caption:** Experimental workflow for the synthesis of the title compound.

Rationale and Mechanistic Insights

- Choice of Base: Potassium carbonate is a mild, heterogeneous base.^{[6][7]} It is sufficient to deprotonate methanol to form the methoxide nucleophile in situ but is not strong enough to promote side reactions like the Cannizzaro disproportionation of the aldehyde, which can be an issue with stronger bases like sodium methoxide.^[6]
- Solvent: Methanol serves as both the solvent and the source of the nucleophile, maximizing reaction efficiency.
- Workup: The aqueous NaHCO_3 wash neutralizes any acidic impurities, and the brine wash helps to remove water from the organic layer before the final drying step with MgSO_4 .
- Purification: Flash column chromatography is typically required to separate the desired mono-substituted product from unreacted starting material and any potential di-substituted byproducts.

Expected Outcome & Characterization

The final product, **4-Bromo-2-fluoro-6-methoxybenzaldehyde**, is expected to be a solid.^[1]

Successful synthesis should be confirmed by standard analytical techniques:

- ^1H NMR: Expect characteristic peaks for the aldehyde proton (~10 ppm), two aromatic protons, and the methoxy group protons (~3.9-4.1 ppm).
- ^{13}C NMR: Expect a peak for the aldehyde carbonyl (~185-190 ppm) and distinct signals for the aromatic carbons, showing C-F and C-Br couplings.
- Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for a single bromine atom (M and M+2 peaks in a ~1:1 ratio).

Section 5: References

- **4-BROMO-2-FLUORO-6-METHOXYBENZALDEHYDE**, CymitQuimica. --INVALID-LINK--
- 4-Bromo-2-fluoro-6-hydroxybenzaldehyde, PubChem, National Center for Biotechnology Information. --INVALID-LINK--

- Safety Data Sheet: 4-Bromo-2-fluoro-6-methoxybenzeneboronic acid, Apollo Scientific. --INVALID-LINK--
- Safety Data Sheet, Sigma-Aldrich. --INVALID-LINK--
- Safety Data Sheet: 3-Bromo-4-methoxybenzaldehyde, Fisher Scientific. --INVALID-LINK--
- Safety Data Sheet: 4-Bromo-2-methoxybenzaldehyde, Apollo Scientific. --INVALID-LINK--
- Safety Data Sheet: 3-Bromo-4-methoxybenzaldehyde, Thermo Fisher Scientific. --INVALID-LINK--
- 4-Bromo-2-methoxybenzaldehyde 97%, Sigma-Aldrich. --INVALID-LINK--
- 2-Fluoro-4-methoxybenzaldehyde 97%, Sigma-Aldrich. --INVALID-LINK--
- Processes for producing 4-bromo-2-methoxybenzaldehyde, Google Patents (US8692026B2). --INVALID-LINK--
- Method for preparing 4-bromo-2-methoxy-benzaldehyde, Google Patents (CN103025696B). --INVALID-LINK--

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-BROMO-2-FLUORO-6-METHOXYBENZALDEHYDE | CymitQuimica [cymitquimica.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]

- 6. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]
- 7. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]
- To cite this document: BenchChem. [4-Bromo-2-fluoro-6-methoxybenzaldehyde material safety data sheet (MSDS)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1443001#4-bromo-2-fluoro-6-methoxybenzaldehyde-material-safety-data-sheet-msds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com